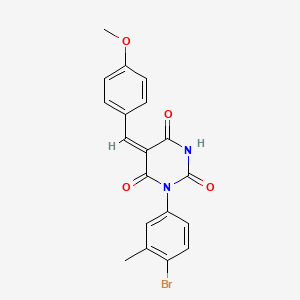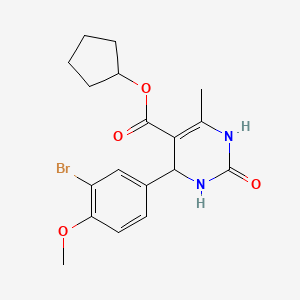
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as FMOPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOPB is a heterocyclic compound that contains both furan and oxadiazole rings, making it a unique and versatile molecule.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells is not fully understood. However, studies suggest that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can inhibit the activity of certain enzymes that are involved in inflammation and pain. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit neuroprotective activity, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells, which may lead to the development of more effective anticancer therapies. Another direction is to explore the potential use of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in vivo.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2-furylacetonitrile with hydrazine hydrate to form 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with 3-bromo-N-(2-furylmethyl)benzamide to obtain N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
Scientific Research Applications
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is in the field of cancer research. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-13-17-10-5-11-25-17)15-8-4-9-16(12-15)20-23-22-19(26-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQUBOSYYZLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-(2-methoxybenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4883370.png)
![1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)
![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)